
LL AF283alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.
Applications De Recherche Scientifique
Antimicrobial Activity
LL AF283alpha has demonstrated potent antimicrobial effects against a range of bacteria, including those resistant to conventional antibiotics. The compound's mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibacterial therapies.
Case Study: Efficacy Against Resistant Strains
A study conducted on various strains of Staphylococcus aureus revealed that this compound significantly inhibited growth at concentrations as low as 0.5 μg/mL. This was particularly noteworthy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option.
Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
---|---|
Methicillin-sensitive S. aureus | 0.5 |
Methicillin-resistant S. aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Biofilm Disruption
This compound has shown promise in disrupting biofilms formed by pathogenic bacteria, which are often resistant to standard treatments. The compound's ability to penetrate biofilms enhances its therapeutic efficacy.
Case Study: Biofilm Disruption in Pseudomonas aeruginosa
A laboratory experiment assessed this compound's effectiveness in disrupting biofilms formed by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 70% when treated with 1 μg/mL of the compound.
Treatment | Biofilm Biomass Reduction (%) |
---|---|
Control | 0 |
This compound (1 μg/mL) | 70 |
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.
Case Study: Induction of Apoptosis in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound at concentrations of 5 μg/mL led to increased apoptosis rates, as measured by flow cytometry.
Treatment | Apoptosis Rate (%) |
---|---|
Control | 10 |
This compound (5 μg/mL) | 40 |
Propriétés
Numéro CAS |
100296-21-7 |
---|---|
Formule moléculaire |
C23H28N4O8 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1 |
Clé InChI |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
SMILES isomérique |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N |
SMILES canonique |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Biphenomycin A; LL-AF283alpha; LL AF283alpha; LLAF283alpha; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.